molecular formula C19H12Cl2N2O B2793968 1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-64-7

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2793968
CAS RN: 339109-64-7
M. Wt: 355.22
InChI Key: GDRAXTCJYBALLF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as Cbz-Cl-Pyr-CN, is a small molecule that has been studied extensively in the past few decades due to its potential applications in various scientific research fields. Cbz-Cl-Pyr-CN has been used in a variety of areas, including organic synthesis, drug discovery, and biochemistry. This molecule is also known for its ability to bind to certain proteins and enzymes in the body, making it a useful tool for studying the biological effects of certain compounds.

Scientific Research Applications

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of a wide range of compounds, including drugs, dyes, and fragrances. It has also been used in drug discovery as a tool for studying the biological effects of certain compounds. In addition, it has been used in biochemistry to study the binding of certain proteins and enzymes in the body.

Mechanism of Action

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN binds to certain proteins and enzymes in the body, such as cytochrome P450 enzymes. This binding is thought to be mediated by the formation of a covalent bond between the nitrogen atom of the 1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN molecule and the amino acid residues of the target protein or enzyme. This binding is thought to affect the activity of the target protein or enzyme, leading to changes in the biochemical or physiological effects of the compound.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of certain drugs. It has also been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects in some cell lines.

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. Additionally, its small size makes it easy to work with in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, its low solubility in organic solvents can make it difficult to purify.

Future Directions

There are a number of potential future directions for the use of 1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN. It could be used as a starting material for the synthesis of more complex compounds, such as drugs. It could also be used to study the binding of other proteins and enzymes in the body, such as those involved in the metabolism of drugs. Additionally, further research could be done to explore the potential therapeutic effects of 1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN, such as its anti-inflammatory and anti-cancer effects. Finally, more research could be done to explore the potential for using 1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN as a tool for drug delivery.

Synthesis Methods

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileN is synthesized using a multi-step reaction sequence. The first step involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenyl isocyanate to form the intermediate compound 4-chlorobenzyl-4-chlorophenyl isocyanate. This intermediate is then reacted with 2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base to form the desired product. This reaction is typically carried out at room temperature and requires the use of anhydrous solvents, such as acetone or acetonitrile, to ensure complete reaction.

properties

IUPAC Name

6-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRAXTCJYBALLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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